2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile

Physicochemical profiling Regioisomer comparison Drug-likeness parameters

This heterocyclic building block is a specific thiophen-3-yl regioisomer, distinct from the thiophen-2-yl analog (CAS 2098039-37-1). Its defined spatial orientation is critical for synthesizing Syngenta-patented pyrazole carboxamide fungicides, ensuring correct geometry in amide couplings. For fragment-based screening, the difluoromethyl-pyrazole-thiophene core offers a balanced lipophilicity (XLogP3=2.1). The acetonitrile handle allows for diverse derivatizations like 1,3-dipolar cycloadditions. Procuring this 98% pure isomer, rather than the 2-yl variant, guarantees reproducible biological readouts and minimizes byproduct formation during multi-gram scale-up.

Molecular Formula C10H7F2N3S
Molecular Weight 239.25 g/mol
CAS No. 2098070-57-4
Cat. No. B1481732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
CAS2098070-57-4
Molecular FormulaC10H7F2N3S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NN(C(=C2)CC#N)C(F)F
InChIInChI=1S/C10H7F2N3S/c11-10(12)15-8(1-3-13)5-9(14-15)7-2-4-16-6-7/h2,4-6,10H,1H2
InChIKeyHOPGQVMCKISFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile – Core Chemical Profile for Scientific Procurement


2-(1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2098070-57-4) is a heterocyclic building block featuring a pyrazole core substituted with a difluoromethyl group, a thiophen-3-yl moiety, and an acetonitrile side chain . With a molecular formula of C₁₀H₇F₂N₃S and a molecular weight of 239.25 g/mol, it belongs to the class of difluoromethyl-pyrazole-thiophene intermediates that have garnered attention in agrochemical and medicinal chemistry programs, particularly as intermediates in the synthesis of pesticidal pyrazole derivatives described in Syngenta patent families . Its closest structural analog is the thiophen-2-yl regioisomer (CAS 2098039-37-1), which differs solely in the attachment position of the thiophene ring, a subtle change that can drive measurable differences in physicochemical properties, reactivity, and downstream biological performance .

Why Thiophene Regioisomers Cannot Be Substituted Interchangeably: The Case of 2-(1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile


In heterocyclic chemistry, the position of a thiophene substituent on a pyrazole ring governs the electronic distribution, dipole moment, and steric environment of the molecule . The thiophen-3-yl isomer (CAS 2098070-57-4) and its thiophen-2-yl congener (CAS 2098039-37-1) share the same molecular formula but exhibit distinct computed physicochemical properties, including differences in topological polar surface area (TPSA) and XLogP3 values . Such variations can translate into differential membrane permeability, target binding, and metabolic stability profiles—parameters critical in both agrochemical lead optimization and medicinal chemistry campaigns . Consequently, substituting one regioisomer for the other without experimental validation risks compromising synthetic yields, biological readouts, and reproducibility across studies.

Evidence-Based Differentiation of 2-(1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile from Its Closest Analogs


Regiochemical Impact on Physicochemical Properties: Thiophen-3-yl vs. Thiophen-2-yl Isomer

Computed molecular descriptors reveal measurable differences between the target thiophen-3-yl compound and its thiophen-2-yl regioisomer. The topological polar surface area (TPSA) of the thiophen-3-yl isomer is 69.9 Ų, compared to 69.8 Ų for the thiophen-2-yl analog, while the XLogP3 lipophilicity value shifts from 2.1 (3-yl) to 2.2 (2-yl) . Although the absolute differences appear small, such variations in TPSA and logP are known to influence passive membrane permeability and oral bioavailability predictions in drug discovery contexts .

Physicochemical profiling Regioisomer comparison Drug-likeness parameters

Purity Specification Differential: 98% vs. 95% Minimum Purity Across Isomers

Commercially, the thiophen-3-yl isomer is offered at a minimum purity of 98% (Leyan, product 2283761), whereas the thiophen-2-yl isomer is listed at a minimum purity of 95% (CymitQuimica) . This 3-percentage-point differential in base purity specification can be critical in synthetic sequences where higher intermediate purity correlates with improved downstream yields and reduced purification burden.

Purity specification Quality control Synthetic intermediate procurement

Positional Isomerism Dictates Synthetic Utility in Agrochemical Intermediate Chemistry

Syngenta's patent family on pesticidal thiophene derivatives (US 2023/0148600 A1) explicitly claims pyrazole compounds bearing thiophene substituents as key intermediates for insecticidal, acaricidal, and nematicidal agents . While the patent does not list the 3-yl isomer directly in exemplified compounds, the broader Markush structure encompasses both thiophene regioisomers. The 3-yl attachment imparts a distinct electronic conjugation pattern compared to the 2-yl isomer, which can influence the reactivity of the acetonitrile side chain in subsequent transformations such as hydrolysis, reduction, or cycloaddition reactions .

Agrochemical synthesis Pesticidal pyrazoles Intermediate differentiation

Absence of Thiophene Eliminates Key Interactions: Comparison with Non-Thiophene Pyrazole Acetonitriles

Compared to the simpler analog 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetonitrile (CAS 1260659-16-2, MW 157.12 g/mol), which lacks the thiophene ring entirely, the target compound incorporates an additional aromatic sulfur heterocycle that increases molecular weight by 82.13 g/mol and adds potential for π-stacking, sulfur-mediated hydrogen bonding, and enhanced hydrophobic interactions . In the context of succinate dehydrogenase inhibitor (SDHI) fungicide design, thiophene-containing pyrazole carboxamides have demonstrated superior binding to the ubiquinone pocket compared to non-thiophene analogs, supporting the selection of thiophene-bearing intermediates for agrochemical discovery .

Structure-activity relationship Fragment-based design Heterocycle contribution

Procurement-Driven Application Scenarios for 2-(1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile


Agrochemical Lead Optimization: SDHI Fungicide Intermediate Synthesis

The compound serves as a regiochemically defined intermediate for constructing thiophene-pyrazole carboxamide fungicides. Selecting the 3-yl isomer ensures the correct spatial orientation of the thiophene ring during amide coupling or cyclization steps, as mandated in Syngenta's pesticidal thiophene derivative patent family . The 98% purity specification supports multi-gram scale-up with minimized byproduct formation.

Medicinal Chemistry: Fragment-Based Drug Design Requiring Thiophene-Pyrazole Cores

In fragment-based screening programs targeting kinases or proteases that favor heteroaromatic scaffolds, the difluoromethyl-pyrazole-thiophene core provides a balanced lipophilicity profile (XLogP3 = 2.1) and a nitrile handle for further derivatization . The thiophen-3-yl configuration may offer steric advantages in certain binding pockets compared to the 2-yl isomer.

Chemical Biology: Synthesis of Activity-Based Probes with a Nitrile Warhead

The acetonitrile group can be transformed into electrophilic warheads (e.g., nitrile oxide for 1,3-dipolar cycloaddition) or reduced to aminomethyl linkers for bioconjugation. The well-defined regioisomer ensures reproducible probe geometry, essential for target engagement studies .

Academic Synthetic Methodology Development

The combination of difluoromethyl, thiophene, and nitrile functionalities in a single scaffold provides a versatile substrate for developing new difluoromethylation or C–H functionalization methodologies. The higher commercial purity (98%) of the 3-yl isomer reduces background interference in mechanistic studies .

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